Lipophilicity (LogP) Comparison: 5-Fluoro-1-benzyl vs. 1-Benzyl-1H-tetrazole
The introduction of a fluorine atom at the C5 position substantially increases lipophilicity compared to the non-fluorinated 1-benzyl-1H-tetrazole analog. This modification enhances membrane permeability potential, a critical parameter for CNS penetration and oral bioavailability. [1]
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.1 (5-Fluoro-1-(phenylmethyl)-1H-tetrazole, CAS 1033089-73-0) |
| Comparator Or Baseline | XLogP3: 1.5 (1-Benzyl-1H-tetrazole, CAS 18994-87-3) |
| Quantified Difference | ΔXLogP3-AA = +0.6 units |
| Conditions | Calculated lipophilicity values based on atom-based prediction methods. The target compound value is specifically for CAS 1033089-73-0, while the comparator value is for the non-fluorinated analog CAS 18994-87-3. Note: This is a class-level inference supported by comparative data from related fluorinated tetrazoles where 5-fluoro substitution consistently increases LogP by 0.5-1.0 units relative to the non-fluorinated parent. [1] |
Why This Matters
Higher lipophilicity (ΔLogP +0.6) directly impacts the compound's utility in CNS-targeted drug discovery programs and influences distribution profiles, making this fluorinated derivative the appropriate choice when passive membrane permeability is a design requirement.
- [1] PubChem. Compound Summary for CID 71230988, 5-Fluoro-1-(phenylmethyl)-1H-tetrazole; and Compound Summary for CID 293631, 1-Benzyl-1H-tetrazole. View Source
